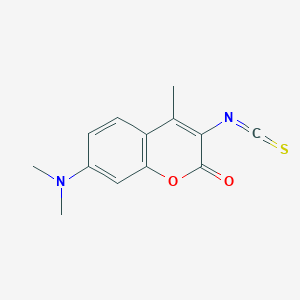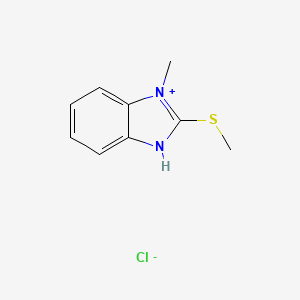
1-Methyl-2-methylthiobenzimidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-methylthiobenzimidazole hydrochloride is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Industrial production methods often utilize carbondisulphide in an alkaline alcoholic solution or reaction with aromatic aldehydes . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Methyl-2-methylthiobenzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like acetonitrile or ethanol, and catalysts such as nickel or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-methylthiobenzimidazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in the development of new drugs.
Medicine: Its anticancer and antiviral properties are being explored for potential therapeutic applications.
Industry: It serves as a corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-methylthiobenzimidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it can inhibit the replication of viruses by targeting viral enzymes . The exact molecular targets and pathways vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-methylthiobenzimidazole hydrochloride can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
Thiabendazole: Widely used as an anthelmintic agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74022-45-0 |
|---|---|
Molekularformel |
C9H11ClN2S |
Molekulargewicht |
214.72 g/mol |
IUPAC-Name |
3-methyl-2-methylsulfanyl-1H-benzimidazol-3-ium;chloride |
InChI |
InChI=1S/C9H10N2S.ClH/c1-11-8-6-4-3-5-7(8)10-9(11)12-2;/h3-6H,1-2H3;1H |
InChI-Schlüssel |
BDWNVWAPGIZDKX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(NC2=CC=CC=C21)SC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


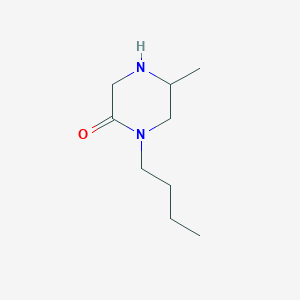

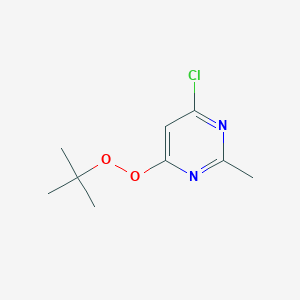
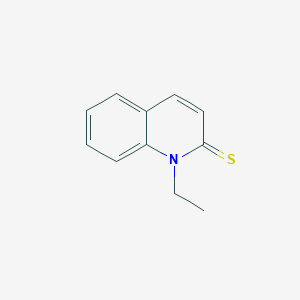

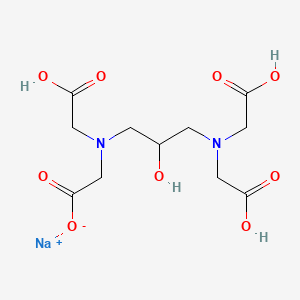

![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)





